Methyl 2-keto-L-gulonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163924. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHIBLNUVRGOGU-LMVFSUKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)[C@H]([C@@H]([C@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184405 | |

| Record name | Methyl 2-keto-L-gulonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3031-98-9 | |

| Record name | Methyl L-xylo-2-hexulosonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3031-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-keto-L-gulonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-keto-L-gulonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-keto-L-gulonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-xylo-2-Hexulosonic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-KETO-L-GULONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF3VWH6PCF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-keto-L-gulonate: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-keto-L-gulonate, also known as Methyl L-xylo-2-hexulosonate, is a pivotal intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C).[1][2][3] As an essential nutrient and a significant antioxidant, the efficient synthesis of Vitamin C is of paramount importance in the pharmaceutical and food industries. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, tailored for professionals in research and development.

Chemical Structure and Identification

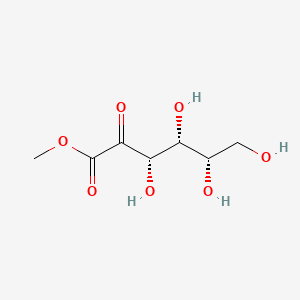

This compound is the methyl ester of 2-keto-L-gulonic acid. Its chemical structure is characterized by a six-carbon backbone with a ketone group at the C2 position and a methyl ester at the C1 position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing synthetic routes, purification processes, and formulation studies.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₇ | [1][4] |

| Molecular Weight | 208.17 g/mol | [1][4] |

| CAS Number | 3031-98-9 | [1] |

| Melting Point | 158-159 °C | [1][4] |

| Boiling Point (Predicted) | 495.4 ± 45.0 °C | [1][4] |

| Density (Predicted) | 1.532 ± 0.06 g/cm³ | [1][4] |

| Solubility | DMSO (Slightly), Water (Slightly, Sonicated) | [1] |

| Physical Form | Solid, Pale Brown to Light Brown | [1] |

| Stability | Hygroscopic, Unstable in Acidic Solution | [1] |

| pKa (Predicted) | 11.28 ± 0.20 | [1] |

| LogP (Predicted) | -3.19650 | [4] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the esterification of its precursor, 2-keto-L-gulonic acid (2-KGA). 2-KGA is typically produced through a two-step fermentation process.[5][6]

Precursor Synthesis: 2-keto-L-gulonic Acid (2-KGA)

The production of 2-KGA is a well-established biotechnological process:

-

Step 1 Fermentation: D-sorbitol is converted to L-sorbose by the bacterium Gluconobacter oxydans.[5][6]

-

Step 2 Fermentation: L-sorbose is then converted to 2-KGA using a co-culture of Ketogulonicigenium vulgare and associated bacteria, such as Bacillus cereus or Bacillus pumilus.[5][6]

Caption: Microbial Synthesis of 2-keto-L-gulonic Acid.

Esterification to this compound

The conversion of 2-KGA to its methyl ester is a critical step for the subsequent lactonization to form L-ascorbic acid.

Experimental Protocol: Continuous Esterification of 2-keto-L-gulonic Acid

This protocol is based on a continuous process for the manufacture of this compound.[7]

Objective: To continuously esterify 2-keto-L-gulonic acid with methanol to produce this compound.

Materials and Equipment:

-

2-keto-L-gulonic acid

-

Methanol

-

Acidic ion exchanger (e.g., Amberlyst 15)

-

Jacketed chromatography column

-

High-performance liquid chromatography (HPLC) pump

-

Receiving vessel

-

Rotary evaporator

-

Sintered glass suction filter

Methodology:

-

Reaction Setup: A jacketed chromatography column is filled with a slurry of the acidic ion exchanger in methanol. The column is maintained at a constant temperature (e.g., 60°C) by circulating a heating fluid through the jacket.

-

Esterification: A solution of 2-keto-L-gulonic acid in methanol is continuously pumped through the heated column. The flow rate is adjusted to achieve an average residence time of between 10 and 120 minutes.[7] The reaction can be carried out under a slight over-pressure to facilitate the process.[7]

-

Collection: The eluate from the column, containing this compound, unreacted 2-keto-L-gulonic acid, and methanol, is collected in a receiving vessel.

-

Isolation and Purification:

-

The collected solution is concentrated under reduced pressure using a rotary evaporator at a bath temperature of approximately 50°C.[7]

-

Concentration is continued until a crystal slurry is formed.

-

The slurry is then cooled to allow for further crystallization.

-

The crystalline this compound is isolated by suction filtration through a sintered glass suction filter.

-

The crystals are washed with cold methanol (-10°C) to remove impurities.[7]

-

-

Drying: The purified crystals are dried under vacuum to yield the final product.

Caption: Experimental Workflow for this compound Synthesis.

Conversion to L-Ascorbic Acid (Vitamin C)

This compound is a direct precursor to L-ascorbic acid. The conversion is achieved through a lactonization reaction, which is typically base-catalyzed.

Reaction Pathway:

The methyl ester undergoes intramolecular cyclization to form the γ-lactone ring characteristic of L-ascorbic acid. This reaction is often carried out by treating this compound with a base, such as sodium methoxide in methanol, followed by acidification.[8]

Caption: Pathway from this compound to Vitamin C.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy group (a singlet around 3.7-3.8 ppm), as well as complex multiplets for the protons on the carbon backbone and the hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum would feature a signal for the ester carbonyl carbon (around 170 ppm), the ketone carbonyl carbon (further downfield, potentially >190 ppm), the methoxy carbon (around 52 ppm), and signals for the carbons bearing hydroxyl groups in the 60-80 ppm range.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption for the O-H stretching of the hydroxyl groups (around 3300-3500 cm⁻¹), a sharp absorption for the C=O stretching of the ester (around 1735-1750 cm⁻¹), and another C=O stretching band for the ketone (around 1715 cm⁻¹).

Conclusion

This compound is a crucial, non-naturally occurring intermediate in the synthesis of L-ascorbic acid. A thorough understanding of its chemical properties, structure, and synthetic pathways is essential for optimizing the production of Vitamin C. The methodologies outlined in this guide, from the microbial synthesis of its precursor to its chemical conversion and purification, provide a solid foundation for researchers and professionals in the field of drug development and chemical manufacturing. Further research into optimizing reaction conditions and developing more efficient catalytic systems will continue to be an area of active interest.

References

- 1. This compound CAS#: 3031-98-9 [m.chemicalbook.com]

- 2. This compound | 3031-98-9 [chemicalbook.com]

- 3. This compound | 3031-98-9 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. US5744634A - Process for producing 2-keto-L-gulonic acid esters - Google Patents [patents.google.com]

- 8. WO1987000839A1 - Production of l-ascorbic acid from 2-keto-l-gulonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-keto-L-gulonate: Synthesis, Properties, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-keto-L-gulonate, a pivotal intermediate in the synthesis of L-ascorbic acid (Vitamin C), holds a significant position in both historical and modern industrial chemistry. This technical guide provides a comprehensive overview of its chemical properties, CAS number, and molecular weight. It delves into the primary synthesis methodologies, including the classic Reichstein process and the more contemporary two-stage fermentation route, offering detailed experimental protocols and quantitative data for comparison. Furthermore, this document elucidates the biochemical pathways involved in its formation and its subsequent conversion to Vitamin C, supported by detailed diagrams. While its principal application remains in the large-scale production of Vitamin C, this guide also addresses its relevance to researchers and professionals in the fields of biotechnology and drug development.

Core Properties of this compound

This compound is the methyl ester of 2-keto-L-gulonic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Reference(s) |

| CAS Number | 3031-98-9 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₇ | [1][3] |

| Molecular Weight | 208.17 g/mol | [1][3] |

| Melting Point | 158-159 °C | [3] |

| Boiling Point (Predicted) | 495.4 ± 45.0 °C | [3] |

| Density (Predicted) | 1.532 ± 0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in DMSO and water (sonication may be required) | [3] |

| Appearance | Pale brown to light brown solid | [3] |

Synthesis Methodologies and Experimental Protocols

The production of this compound is intrinsically linked to the synthesis of its precursor, 2-keto-L-gulonic acid (2-KGA). Two primary industrial pathways have been established for the large-scale production of 2-KGA: the Reichstein process and the two-stage fermentation process.

The Reichstein Process

Developed in the 1930s, the Reichstein process is a chemo-microbial method that has been a cornerstone of industrial Vitamin C production.[4] This multi-step synthesis starts with D-glucose and involves a key fermentation step to establish the correct stereochemistry.[4]

Experimental Protocol: Esterification of 2-keto-L-gulonic Acid (Adapted from Industrial Processes)

This protocol provides a conceptual laboratory-scale procedure for the esterification of 2-KGA to this compound, based on principles outlined in industrial process patents.[5][6]

Materials:

-

2-keto-L-gulonic acid (2-KGA)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or a strong acid ion-exchange resin)

-

Sodium hydroxide/methanol solution (for subsequent lactonization, if desired)

-

Round-bottom flask with a distillation apparatus and a dropping funnel

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, distillation head, and dropping funnel, suspend 2-keto-L-gulonic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to the reflux temperature of methanol (approximately 65-70°C) with continuous stirring.

-

As the reaction proceeds, water is formed. To drive the equilibrium towards the ester, continuously distill off the methanol-water azeotrope.

-

Simultaneously, add fresh anhydrous methanol from the dropping funnel to maintain the reaction volume.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). The reaction is typically complete within several hours.

-

Upon completion, crystals of this compound may precipitate upon cooling.

-

The product can be isolated by filtration and washed with cold methanol. Further purification can be achieved by recrystallization.

Two-Stage Fermentation Process

A more modern and environmentally benign approach to 2-KGA production is the two-stage fermentation process.[7][8] This method largely replaces chemical steps with microbial conversions, offering higher yields and reduced hazardous waste.[7][9]

Stage 1: D-Sorbitol to L-Sorbose

-

Process: D-glucose is first chemically hydrogenated to D-sorbitol. Gluconobacter oxydans then ferments D-sorbitol to L-sorbose under aerobic conditions.[7]

-

Conditions: Temperature is maintained at 30-35°C and pH between 5.0 and 6.0.[7]

Stage 2: L-Sorbose to 2-keto-L-gulonic Acid

-

Microorganisms: A co-culture of Ketogulonicigenium vulgare and a helper strain such as Bacillus megaterium.[7][8]

-

Process: K. vulgare is responsible for the conversion of L-sorbose to 2-KGA, while the helper strain provides essential growth factors that K. vulgare cannot synthesize itself.[8]

-

Conditions: The fermentation is carried out at a controlled temperature (around 28-32°C) and pH (6.5-7.5).[10]

The resulting 2-KGA can then be esterified to this compound as described in the Reichstein process protocol.

Quantitative Data on Production Processes

The efficiency of Vitamin C synthesis is highly dependent on the yields of the intermediate steps. The following tables provide a comparative overview of the quantitative aspects of the Reichstein process and the two-stage fermentation.

Table 1: Yields of Key Steps in Vitamin C Synthesis Pathways

| Pathway | Step | Starting Material | Product | Reported Yield | Reference(s) |

| Reichstein Process | Hydrogenation | D-Glucose | D-Sorbitol | ~100% | [11] |

| Fermentation | D-Sorbitol | L-Sorbose | 60-95% | [11] | |

| Chemical Oxidation | L-Sorbose derivative | 2-keto-L-gulonic acid derivative | ~90% | [11] | |

| Hydrolysis | 2-keto-L-gulonic acid derivative | 2-keto-L-gulonic acid | ~75% | [11] | |

| Overall Yield | D-Glucose | Vitamin C | ~60% | [12] | |

| Two-Stage Fermentation | Stage 1 Fermentation | D-Sorbitol | L-Sorbose | ~98% | [9] |

| Stage 2 Fermentation | L-Sorbose | 2-keto-L-gulonic acid | Up to 89.5% conversion rate | [13] | |

| Overall Yield | D-Sorbitol | 2-keto-L-gulonic acid | High | [9] |

Table 2: Optimal Conditions for 2-keto-L-gulonic Acid Production via Fermentation

| Parameter | Optimal Value | Microorganism(s) | Reference(s) |

| Temperature | 29-35°C | K. vulgare and B. megaterium | [14] |

| pH | 6.5 - 8.23 | K. vulgare and B. megaterium | [10][14] |

| L-Sorbose Concentration | 92.5 - 110 g/L | K. vulgare and helper strain | [13][15] |

| Fermentation Time | 36 - 55 hours | K. vulgare and helper strain | [8][13] |

| Maximum 2-KGA Titer | 71.21 - 98.5 g/L | K. vulgare and helper strain | [13][15] |

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is a critical part of the larger pathway for Vitamin C production. The following diagrams, rendered in DOT language, illustrate the key transformations in both the Reichstein process and the two-stage fermentation method.

Caption: The Reichstein Process for Vitamin C Synthesis.

Caption: The Two-Stage Fermentation Process for Vitamin C Synthesis.

Applications in Research and Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the industrial synthesis of Vitamin C.[2][3] Its role in this context is to facilitate the final ring-closing (lactonization) step that forms the ascorbic acid molecule.

While direct applications of this compound in drug development are not widely reported in scientific literature, its structural motifs and stereochemistry may offer potential as a chiral building block in the synthesis of more complex molecules. The polyhydroxylated and keto-ester functionalities provide multiple points for chemical modification, making it a candidate for the development of novel carbohydrate-based therapeutics or as a starting material for the synthesis of other bioactive compounds. However, its predominant use remains in the efficient and large-scale production of Vitamin C. It is also noted as a monomer in the synthesis of polymers.[1]

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role as a direct precursor to Vitamin C. This guide has provided a detailed overview of its fundamental properties, synthesis via the Reichstein process and two-stage fermentation, and the associated quantitative data and biochemical pathways. For researchers and professionals in drug development, while its direct therapeutic applications are not established, its value as a readily available chiral precursor in synthetic chemistry should not be overlooked. The continued optimization of its production, particularly through biotechnological routes, underscores the ongoing importance of this key chemical intermediate.

References

- 1. This compound | 3031-98-9 | FM174850 [biosynth.com]

- 2. This compound | 3031-98-9 [chemicalbook.com]

- 3. This compound CAS#: 3031-98-9 [m.chemicalbook.com]

- 4. Reichstein process - Wikipedia [en.wikipedia.org]

- 5. US5744634A - Process for producing 2-keto-L-gulonic acid esters - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]

- 8. Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Preparation process of vitamin C. [greenskybio.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

Synthesis of "Methyl 2-keto-L-gulonate" from 2-keto-L-gulonic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 2-keto-L-gulonate from 2-keto-L-gulonic acid, a critical intermediate in the industrial production of Vitamin C (L-ascorbic acid). This document provides a comprehensive overview of prevalent synthesis methodologies, quantitative data from various catalytic systems, and detailed experimental protocols.

Introduction

The esterification of 2-keto-L-gulonic acid (2-KLGA) to its methyl ester, this compound, is a fundamental reaction in the synthesis of ascorbic acid.[1] The reaction is an equilibrium-limited process, and therefore, various strategies are employed to drive the reaction towards the product side, primarily through the removal of water, a byproduct of the esterification. This guide explores the key parameters influencing this synthesis, including the choice of catalysts, reaction temperature, and methods for water removal.

Synthesis Methodologies

The primary method for the synthesis of this compound is the direct esterification of 2-keto-L-gulonic acid with methanol in the presence of an acidic catalyst. The reaction can be performed using either homogeneous or heterogeneous catalysts in batch or continuous flow systems.

Catalytic Systems

A variety of acidic catalysts have been successfully employed for this esterification.

-

Homogeneous Catalysts: Mineral acids such as sulfuric acid and organic acids like p-toluenesulfonic acid are effective homogeneous catalysts.[2] While offering high reaction rates, their use necessitates a neutralization step and can lead to challenges in separation and potential corrosion issues.

-

Heterogeneous Catalysts: Solid acid catalysts, including acidic ion-exchange resins (e.g., Amberlyst 15) and heteropoly acids (e.g., potassium 12-phosphotungstate - KPW), offer significant advantages.[3][4][5] These catalysts are easily separable from the reaction mixture, reusable, and generally less corrosive, making them suitable for continuous processes and more environmentally friendly.[4][5]

Reaction Equilibrium and Water Removal

The esterification of 2-keto-L-gulonic acid is a reversible reaction. To achieve high yields of the methyl ester, it is crucial to remove the water formed during the reaction.[2] Common techniques include:

-

Azeotropic Distillation: Utilizing an excess of the alcohol reactant (methanol) or an inert solvent to form an azeotrope with water, which is then removed by distillation.[2][6]

-

Reactive Distillation: The reaction and separation occur simultaneously in a distillation column.[2]

-

Liquid Film Evaporation: The esterification is carried out in a thin film on a heated surface, which facilitates the simultaneous removal of water.[2]

-

Continuous Flow Reactors: In continuous processes using packed bed reactors with solid acid catalysts, the continuous flow of reactants helps to shift the equilibrium towards the product.[7]

Quantitative Data Overview

The following tables summarize key quantitative data from various reported synthesis protocols.

| Catalyst System | Reactant Concentration (2-KLGA in Methanol) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Homogeneous Catalysts | |||||

| Concentrated Sulfuric Acid | 200 kg 2-KLGA in 720 L Methanol | 68-70 | 5 hours (reflux) | >90% (improved with online dehydration) | [8] |

| Heterogeneous Catalysts | |||||

| Acidic Ion Exchanger | 2.5 to 15 wt% | Room Temperature - 80 | 10 - 120 min (residence time) | High conversion (residual 2-KLGA <1%) | [7][9] |

| Potassium 12-phosphotungstate (KPW) | 200 g 2-KLGA solution in 1000 ml CH3OH | 65 | 360 min | ~96% | [5] |

| Cation Exchange Resin (D001) | Not specified | 45 - 68 | Not specified | Rate increases with temperature | [3] |

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Parameter | Value | Conditions | Reference |

| Optimal Temperature Range (Acidic Ion Exchanger) | 55 - 65 °C | Continuous flow | [7] |

| Average Residence Time (Acidic Ion Exchanger) | 10 - 120 minutes | Continuous flow | [7][9] |

| Superficial Velocity (Acidic Ion Exchanger) | 0.5 - 7.5 m/h | Continuous flow | [7] |

| Catalyst Loading (Homogeneous) | 0.001 to 0.2 mol per mol of 2-KLGA | Batch reaction | [2] |

| Dehydration Rate (with continuous methanol introduction) | 93.5 - 100% | Batch reaction with distillation | [6] |

Table 2: Key Process Parameters for this compound Synthesis

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Continuous Esterification using an Acidic Ion Exchanger

This protocol is based on a continuous process described in patent literature.[7]

Objective: To continuously produce this compound via esterification of 2-keto-L-gulonic acid using a solid acid catalyst.

Materials:

-

2-keto-L-gulonic acid

-

Methanol

-

Acidic ion exchange resin (e.g., Amberlyst 15)

-

Jacketed glass reactor column

-

Pump

-

Receiving vessel

-

Rotary evaporator

-

Sintered glass suction filter

Procedure:

-

Prepare a solution of 2-keto-L-gulonic acid in methanol (e.g., 8-15 wt%).

-

Pack the jacketed glass reactor column with the acidic ion exchange resin.

-

Heat the column to the desired temperature (e.g., 60°C) by circulating a heating fluid through the jacket.

-

Continuously pump the 2-keto-L-gulonic acid/methanol solution through the packed bed reactor at a defined superficial velocity (e.g., 0.5-7.5 m/h) and average residence time (e.g., < 20 minutes).

-

Collect the esterification solution in a receiving vessel.

-

To isolate the product, concentrate the collected solution using a rotary evaporator at a bath temperature of 50°C and a pressure of 200 mbar to form a crystal slurry.

-

Cool the slurry to 4°C for several hours to promote further crystallization.

-

Filter the crystallizate using a sintered glass suction filter.

-

Wash the crystals with cold methanol (-10°C).

-

Dry the resulting this compound crystals.

Protocol 2: Batch Esterification with a Heteropoly Acid Catalyst

This protocol is adapted from a study on the use of potassium 12-phosphotungstate (KPW) as a catalyst.[5]

Objective: To synthesize this compound in a batch reactor using a reusable solid heteropoly acid catalyst.

Materials:

-

2-keto-L-gulonic acid solution

-

Methanol

-

Potassium 12-phosphotungstate (KPW) catalyst

-

Stirred batch reactor with a heating mantle and condenser

Procedure:

-

Charge the batch reactor with a mixture of 200 g of a 2-keto-L-gulonic acid solution and 1000 ml of methanol.

-

Add 20 g of the KPW catalyst to the mixture.

-

Heat the mixture to 65°C while stirring at a rate of 500 rpm.

-

Maintain the reaction at this temperature under reflux for a specified duration (e.g., up to 360 minutes to achieve maximum yield).

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the solid KPW catalyst from the solution by filtration. The catalyst can be washed, dried, and reused.

-

The filtrate containing this compound can be further processed for product isolation and purification as described in Protocol 1.

Protocol 3: Batch Esterification with Homogeneous Catalyst and Online Dehydration

This protocol is based on an industrial preparation method with simultaneous water removal.[6][8]

Objective: To improve the yield of this compound by removing water during a batch esterification process using a homogeneous catalyst.

Materials:

-

2-keto-L-gulonic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Esterification reactor equipped with a stirrer, heating system, and a distillation setup (including a cyclone separator and condenser).

Procedure:

-

Add 200 kg of 2-keto-L-gulonic acid and 720 L of anhydrous methanol to a 1-ton esterification reactor.

-

Heat the mixture to 50-55°C with stirring until the 2-keto-L-gulonic acid is dissolved.

-

Carefully add 2.5 L of concentrated sulfuric acid to the reactor.

-

Increase the temperature to 68-70°C to initiate the esterification reaction and reflux.

-

Continuously distill off the methanol-water azeotrope. The vapor is passed through a cyclone separator to separate some of the methanol, which is condensed and refluxed back to the reactor.

-

The remaining vapor enters a distillation kettle where the temperature is controlled to evaporate the methanol, which is then condensed and returned to the reactor, while the water vapor is collected separately.

-

Continue the reaction under these conditions for approximately 5-6 hours. Crystals of this compound may start to deposit after about 3 hours.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis processes.

Caption: Continuous synthesis workflow.

Caption: Batch synthesis workflow.

Conclusion

The synthesis of this compound from 2-keto-L-gulonic acid is a well-established and optimized industrial process. The choice between homogeneous and heterogeneous catalysis, as well as batch versus continuous processing, depends on factors such as scale, desired purity, and environmental considerations. The use of heterogeneous catalysts in continuous flow systems appears to be a highly efficient and sustainable approach. The key to achieving high yields lies in the effective removal of water from the reaction medium, thereby driving the esterification equilibrium towards the desired product. This guide provides the foundational knowledge and practical protocols for researchers and professionals working in the field of pharmaceutical and fine chemical synthesis.

References

- 1. This compound | 3031-98-9 [chemicalbook.com]

- 2. US6573400B1 - Preparation of 2-keto-L-gulonic esters - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Esterification of 2-keto-l-gulonic acid catalyzed by a solid heteropoly acid - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Esterification of 2-keto-l-gulonic acid catalyzed by a solid heteropoly acid - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C2CY20497E [pubs.rsc.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US5744634A - Process for producing 2-keto-L-gulonic acid esters - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. JPH07206772A - Method for producing 2-keto-L-gulonic acid ester - Google Patents [patents.google.com]

The Pivotal Role of Methyl 2-Keto-L-gulonate in the Reichstein Process: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Reichstein process, with a specific focus on the critical intermediate, methyl 2-keto-L-gulonate. The Reichstein process, a cornerstone of industrial Vitamin C (L-ascorbic acid) synthesis for over a century, is a multi-step chemo-microbial pathway that efficiently converts D-glucose into this essential nutrient.[1][2] This document will dissect the core chemical transformations, present quantitative data for key reactions, provide detailed experimental protocols, and visualize the process workflow.

The Reichstein Process: An Overview

Developed by Tadeus Reichstein in 1933, the process is a testament to the synergy of chemical and biotechnological methods.[1] It commences with the hydrogenation of D-glucose and culminates in the lactonization of a gulonic acid derivative to yield L-ascorbic acid. While modern advancements have introduced alternative fermentation-based methods, the Reichstein process remains a significant and widely practiced industrial method.[3][4]

The classic Reichstein process can be summarized in the following key stages:

-

Hydrogenation of D-glucose to D-sorbitol: A chemical reduction step.

-

Microbial oxidation of D-sorbitol to L-sorbose: A fermentation step utilizing microorganisms like Acetobacter suboxydans.[4][5]

-

Acetal protection of L-sorbose: The hydroxyl groups of L-sorbose are protected, typically using acetone, to form diacetone-L-sorbose.

-

Oxidation to diacetone-2-keto-L-gulonic acid: The protected sorbose is oxidized.

-

Deprotection to 2-keto-L-gulonic acid (2-KLG): Removal of the acetal groups.

-

Esterification to this compound: A crucial step to facilitate the final ring closure.

-

Lactonization to L-ascorbic acid: The final intramolecular cyclization.

This compound serves as a pivotal intermediate. The esterification of 2-keto-L-gulonic acid to its methyl ester is a key strategy to activate the carboxylic acid group, making the subsequent intramolecular cyclization (lactonization) more favorable and efficient.[6]

Quantitative Data

The efficiency of the Reichstein process has been a subject of continuous optimization, with individual step yields now often exceeding 90%.[7][8] The overall yield from glucose to ascorbic acid is typically reported to be around 60%.[3][8][9] Below is a summary of reported yields for the key conversion steps.

| Step | Reactant | Product | Catalyst/Reagent | Reported Yield (%) |

| Hydrogenation | D-Glucose | D-Sorbitol | Nickel | ~100 |

| Microbial Oxidation | D-Sorbitol | L-Sorbose | Acetobacter suboxydans | 60 - 95 |

| Acetal Protection & Oxidation to Diacetone-2-keto-L-gulonic acid | L-Sorbose | Diacetone-2-keto-L-gulonic acid | Acetone, Oxidizing agent | ~80 |

| Deprotection to 2-keto-L-gulonic acid | Diacetone-2-keto-L-gulonic acid | 2-keto-L-gulonic acid | Acid | ~90 |

| Esterification to this compound | 2-keto-L-gulonic acid | This compound | Methanol, Acid catalyst | >90 |

| Lactonization to L-ascorbic acid | This compound | L-ascorbic acid | Base catalyst | >90 |

Experimental Protocols

The following are representative experimental protocols for the formation of this compound and its subsequent conversion to L-ascorbic acid, based on methodologies described in the scientific and patent literature.

Esterification of 2-Keto-L-gulonic Acid to this compound

This procedure describes a continuous process using an acidic ion exchanger.

Materials:

-

2-keto-L-gulonic acid (2-KLG)

-

Methanol

-

Acidic ion exchange resin (e.g., Amberlyst 15)

-

Jacketed glass reactor column

Procedure:

-

Prepare a solution of 2-keto-L-gulonic acid in methanol, with a concentration ranging from 8 to 15% by weight.[10]

-

Pack a jacketed glass reactor column with the acidic ion exchange resin.

-

Heat the column to a temperature between 55°C and 65°C by circulating a heating fluid through the jacket.[11]

-

Continuously pump the 2-KLG/methanol solution through the heated resin bed.[11] The flow rate should be adjusted to achieve an average residence time of 10 to 120 minutes.[11]

-

The effluent from the column, containing this compound, is collected.

-

To isolate the product, the methanol can be partially removed under reduced pressure, leading to the crystallization of this compound.

-

The crystals can be collected by filtration and washed with cold methanol.

Lactonization of this compound to L-Ascorbic Acid

This protocol outlines a base-catalyzed cyclization.

Materials:

-

This compound

-

Methanol

-

Sodium methoxide solution in methanol

-

Anhydrous Hydrogen Chloride (or other acid for neutralization)

Procedure:

-

Dissolve this compound in methanol.

-

With stirring, add a catalytic amount of sodium methoxide solution in methanol. This will initiate the intramolecular cyclization (lactonization).[12]

-

The reaction mixture is typically stirred at room temperature or with gentle heating.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, the sodium ascorbate salt is formed.

-

To obtain free L-ascorbic acid, the solution is carefully acidified with a suitable acid, such as anhydrous hydrogen chloride dissolved in methanol, which precipitates sodium chloride.[12]

-

The precipitated salt is removed by filtration.

-

L-ascorbic acid can then be crystallized from the filtrate by concentrating the solution and cooling.

Visualizing the Workflow

The following diagrams illustrate the core transformations in the Reichstein process, with a focus on the formation and conversion of this compound.

Caption: Overall workflow of the Reichstein process.

References

- 1. Reichstein process - Wikipedia [en.wikipedia.org]

- 2. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. periodicodimineralogia.it [periodicodimineralogia.it]

- 4. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]

- 5. researchgate.net [researchgate.net]

- 6. US6146860A - Manufacture of L-ascorbic acid and D-erythorbic acid - Google Patents [patents.google.com]

- 7. Esthetics of the Reichstein-Grüssner L-Ascorbic Acid Synthesis – Part of Vitamin C Deficiency - ChemistryViews [chemistryviews.org]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

- 10. JPH07206772A - Method for producing 2-keto-L-gulonic acid ester - Google Patents [patents.google.com]

- 11. US5744634A - Process for producing 2-keto-L-gulonic acid esters - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Unexplored Potential of 2-keto-L-gulonic Acid Esters: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biological significance of 2-keto-L-gulonic acid (2-KGA) and its esters, with a particular focus on their role as pivotal intermediates in the synthesis of L-ascorbic acid (Vitamin C). While the biological activities of Vitamin C are well-documented, the direct therapeutic potential of its precursor esters remains a nascent field of investigation. This document aims to equip researchers, scientists, and drug development professionals with the current knowledge, detailed experimental methodologies, and a forward-looking perspective on this intriguing class of compounds.

Executive Summary

2-keto-L-gulonic acid is a crucial biochemical compound, primarily recognized for its role in the industrial production of Vitamin C.[1] Its esters, such as the methyl and ethyl variants, are stable intermediates that facilitate the chemical conversion to L-ascorbic acid.[2] The predominant route for 2-KGA production is a two-step fermentation process, which has been the subject of extensive optimization.[3][4] Recent research has begun to explore the direct biological effects of 2-KGA, revealing its potential to enhance endogenous ascorbic acid biosynthesis in vivo and modulate plant metabolism.[5][6] However, the biological significance of 2-keto-L-gulonic acid esters as standalone bioactive molecules is largely uncharted territory, presenting a promising frontier for novel therapeutic development. This guide consolidates the existing data on 2-KGA and its esters, provides detailed experimental protocols, and visualizes key pathways to foster further scientific inquiry.

Biological Significance and Therapeutic Potential

The primary biological significance of 2-keto-L-gulonic acid and its esters is their function as direct precursors to L-ascorbic acid.[1] The conversion of these precursors to Vitamin C is a critical step in both industrial synthesis and in biological systems capable of endogenous Vitamin C production.

Recent studies have begun to shed light on the biological activities of 2-KGA itself. For instance, exogenous supplementation with 2-KGA has been shown to enhance the biosynthesis of L-ascorbic acid in zebrafish.[5] In the plant kingdom, 2-KGA has been observed to influence carbon metabolism and the accumulation of secondary metabolites in non-heading Chinese cabbage.[6] Furthermore, 2-KGA has been reported to inhibit the growth of certain bacteria, including Bacillus pumilus and Ketogulonicigenium vulgare.[7]

While direct evidence for the biological activity of 2-keto-L-gulonic acid esters is scarce, the study of other ascorbic acid derivatives, such as ascorbyl palmitate, offers intriguing possibilities. Ascorbyl palmitate, a lipophilic ester of ascorbic acid, has demonstrated potent antioxidant and anti-inflammatory properties, including the selective inhibition of the NLRP3 inflammasome.[8] This suggests that esterification of ascorbic acid precursors could yield compounds with unique physicochemical properties and novel biological activities, a hypothesis that warrants further investigation in the context of drug development.

Signaling Pathways: A Link to Vitamin C

Currently, there is no direct evidence in the scientific literature to suggest that 2-keto-L-gulonic acid or its esters directly modulate specific signaling pathways in mammalian cells. However, as the immediate precursors to L-ascorbic acid, their metabolic end-product is a well-known modulator of various cellular signaling cascades, primarily through its antioxidant properties.

One of the key pathways influenced by ascorbic acid is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and immune responses.[9] Ascorbic acid has been shown to inhibit TNF-α-induced NF-κB activation.[10][11] This inhibitory effect is, in part, mediated by the activation of p38 mitogen-activated protein kinase (MAPK).[11] Given that 2-KGA esters are converted to ascorbic acid, it is plausible that they could indirectly influence these pathways following intracellular hydrolysis.

Quantitative Data

The following tables summarize key quantitative data related to the production and enzymatic conversion of 2-keto-L-gulonic acid and its precursors.

Table 1: Microbial Production of 2-keto-L-gulonic Acid

| Microorganism(s) | Substrate | Product Concentration (g/L) | Yield (%) | Fermentation Time (h) | Reference(s) |

| Erwinia sp. (mutant) / Corynebacterium sp. (mutant) | D-Glucose | 106.3 (as Ca-2-KGA) | 84.6 | ~76 | [12] |

| Ketogulonicigenium vulgare / Bacillus megaterium | L-Sorbose | >60 | >90 | 48-72 | [4] |

| Gluconobacter oxydans (recombinant) | D-Sorbitol | 130 | - | - | [13] |

| Ketogulonicigenium robustum SPU_B003 | L-Sorbose | ~70 | - | 72 | [14] |

Table 2: Chemical Synthesis of 2-keto-L-gulonic Acid Esters

| Ester | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Purity (%) | Yield (%) | Reference(s) |

| Methyl 2-keto-L-gulonate | Methanol | Sulfuric acid | 66 | - | >97 | >94 | [11] |

| Ethyl 2-keto-L-gulonate | Ethanol | Acidic ion exchanger | ~60 | <0.33 | - | >99 | [2] |

| Butyl 2-keto-L-gulonate | Butanol | Acidic catalyst | ~80 | - | - | High | [15] |

Table 3: Enzyme Kinetic Properties

| Enzyme | Source Organism | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Sorbose/Sorbosone Dehydrogenase (SSDA1) | K. vulgare | L-Sorbose | 15.63 ± 1.04 | 5.5 | 50 | [16] |

| Sorbose/Sorbosone Dehydrogenase (SSDA3) | K. vulgare | L-Sorbose | 10.31 ± 0.87 | 5.0 | 50 | [16] |

| Sorbosone Dehydrogenase (SNDH) | G. oxydans | L-Sorbosone | - | - | - | [17] |

| L-gulonolactone oxidase (fGULO) | Rat | L-gulono-1,4-lactone | 0.0535 ± 0.005 | 7.0 | 40 | [18] |

| L-gulonolactone oxidase (cGULO) | Rat (catalytic domain) | L-gulono-1,4-lactone | 0.042 ± 0.0063 | 6.5 | 30 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, purification, and analysis of 2-keto-L-gulonic acid and its esters.

Protocol for Two-Stage Fermentative Production of 2-keto-L-gulonic Acid

This protocol is a generalized procedure based on the widely used two-stage fermentation process.

Stage 1: Conversion of D-Sorbitol to L-Sorbose

-

Microorganism: Gluconobacter oxydans.

-

Medium Preparation: Prepare a fermentation medium containing D-sorbitol (100-200 g/L), yeast extract (5-10 g/L), and CaCO₃ (1-2 g/L). Sterilize by autoclaving.

-

Inoculation and Fermentation: Inoculate the sterilized medium with a seed culture of G. oxydans. Incubate at 30-32°C with vigorous aeration and agitation for 24-30 hours.

-

Monitoring: Monitor the conversion of D-sorbitol to L-sorbose using HPLC.

Stage 2: Conversion of L-Sorbose to 2-keto-L-gulonic Acid

-

Microorganisms: Co-culture of Ketogulonicigenium vulgare and a helper strain such as Bacillus megaterium.

-

Medium Preparation: Prepare a second fermentation medium containing the L-sorbose broth from Stage 1, supplemented with a nitrogen source (e.g., corn steep liquor, peptone) and essential nutrients.

-

Inoculation and Fermentation: Inoculate the medium with seed cultures of K. vulgare and B. megaterium. Incubate at 28-30°C with controlled aeration and agitation for 48-72 hours. Maintain the pH between 6.5 and 7.5 using NaOH or CaCO₃.

-

Monitoring: Monitor the formation of 2-KGA by HPLC.

Protocol for Chemical Synthesis of this compound

This protocol is based on the esterification of 2-KGA with methanol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, add 2-keto-L-gulonic acid monohydrate (1 mol equivalent), methanol (excess, e.g., 5-10 volumes), and a catalytic amount of concentrated sulfuric acid (e.g., 0.01 mol equivalent).

-

Esterification: Heat the mixture to reflux (approximately 66°C).

-

Water Removal: Continuously distill off the methanol-water azeotrope while simultaneously adding fresh, dry methanol to the reaction mixture to maintain a constant volume. This drives the equilibrium towards the ester product.

-

Reaction Completion: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate). Filter the mixture and concentrate the filtrate under reduced pressure to crystallize the this compound. The crystals can be collected by filtration and dried.

Protocol for Purification of 2-keto-L-gulonic Acid from Fermentation Broth

This protocol outlines a general procedure for the downstream processing of 2-KGA.

-

Cell Removal: Centrifuge the fermentation broth at 5000-8000 x g for 15-20 minutes or use microfiltration to remove the microbial cells.

-

Decationization: Pass the cell-free supernatant through a strong acid cation-exchange resin (H⁺ form) to convert the 2-KGA salt to its free acid form and remove metal cations.

-

Decolorization: Treat the decationized solution with activated carbon to remove pigments and other colored impurities.

-

Anion Exchange (Optional): For higher purity, the solution can be passed through a weakly basic anion-exchange resin to remove other anionic impurities.

-

Concentration and Crystallization: Concentrate the purified solution under reduced pressure at a temperature below 60°C. Cool the concentrated solution to induce crystallization of 2-keto-L-gulonic acid monohydrate. Seeding with pre-existing crystals can facilitate this process.

-

Drying: Collect the crystals by filtration and dry under vacuum at a low temperature.

Protocol for HPLC Analysis of 2-keto-L-gulonic Acid

This is a representative HPLC method for the quantification of 2-KGA.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A shim-pack CLC-NH₂ column (150 mm × 6 mm, 5 µm).[9][10]

-

Mobile Phase: 0.015 mol/L ammonium dihydrogen phosphate solution, with the pH adjusted to 4.1 using phosphoric acid.[9][10]

-

Sample Preparation: Dilute the fermentation broth or reaction mixture with the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Quantification: Prepare a standard curve using known concentrations of pure 2-KGA. The concentration in the samples can be determined by comparing their peak areas to the standard curve.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to 2-keto-L-gulonic acid.

Caption: Microbial and chemical pathway for Vitamin C synthesis.

Caption: Workflow for two-step fermentation of 2-KGA.

References

- 1. 2-Keto-L-Gulonic Acid - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. US5744634A - Process for producing 2-keto-L-gulonic acid esters - Google Patents [patents.google.com]

- 3. Recent Advances in 2-Keto-l-gulonic Acid Production Using Mixed-Culture Fermentation and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Exogenous 2-keto-L-gulonic Acid Supplementation as a Novel Approach to Enhancing L-ascorbic Acid Biosynthesis in Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intervention of 2-keto-L-gulonic acid in L-ascorbic acid biosynthesis affects plant carbon metabolism and secondary metabolite accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. mitochon.it [mitochon.it]

- 9. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Vitamin C inhibits NF-kappa B activation by TNF via the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The NF-κB Transcriptional Network Is a High-Dose Vitamin C-Targetable Vulnerability in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. Vitamin C enhances NF-κB-driven epigenomic reprogramming and boosts the immunogenic properties of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The Discovery and Pivotal Role of Methyl 2-keto-L-gulonate in Vitamin C Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-keto-L-gulonate, a critical intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C), holds a significant place in the history of chemical and biotechnological innovation. Its discovery is intrinsically linked to the pioneering work of Tadeus Reichstein and his colleagues in the 1930s. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

Introduction: The Quest for Synthetic Vitamin C

The early 20th century witnessed a surge in research to identify and synthesize essential vitamins to combat deficiency diseases. Scurvy, a debilitating condition caused by a lack of Vitamin C, spurred significant scientific effort. Following the isolation of L-ascorbic acid, the challenge shifted to developing a scalable and economically viable synthetic route. This endeavor led to the landmark achievement of the Reichstein process, a cornerstone of industrial Vitamin C production for decades, where this compound emerged as a key player.

The Reichstein Process: A Hybrid of Chemistry and Microbiology

In 1933, Tadeus Reichstein and his collaborator Andreas Grüssner unveiled a groundbreaking method for the synthesis of L-ascorbic acid starting from D-glucose.[1] This multi-step process, a remarkable feat of its time, ingeniously combined chemical transformations with a crucial microbial fermentation step. The overall pathway established a robust foundation for the large-scale production of Vitamin C.

The Emergence of 2-keto-L-gulonic Acid

A pivotal intermediate in the Reichstein process is 2-keto-L-gulonic acid (2-KLG). The original process involved the microbial oxidation of L-sorbose to 2-KLG. Over the years, significant advancements have been made in the production of 2-KLG, with modern methods often employing a two-step fermentation process. This involves the conversion of L-sorbose to 2-KLG using a mixed culture of microorganisms such as Ketogulonicigenium vulgare and Bacillus spp..[1]

The Crucial Esterification Step: Birth of this compound

To facilitate the final ring-closure (lactonization) to form L-ascorbic acid, 2-keto-L-gulonic acid is first converted to its methyl ester, this compound. This esterification step is a critical part of the classical Reichstein process and has been the subject of extensive optimization over the years. The discovery and synthesis of this methyl ester were integral to the success of the overall Vitamin C production method.

Synthesis of this compound: A Quantitative Overview

The esterification of 2-keto-L-gulonic acid with methanol is typically an acid-catalyzed reaction. Various conditions and catalysts have been explored to maximize yield and purity. Below is a summary of quantitative data from different methodologies.

| Parameter | Reichstein-Grüssner (1934) | Modern Continuous Process | Optimized Batch Process |

| Starting Material | 2-keto-L-gulonic acid | 2-keto-L-gulonic acid | 2-keto-L-gulonic acid |

| Reagent | Methanol | Methanol | Methanol |

| Catalyst | Dry Hydrogen Chloride | Acidic Ion Exchanger | Concentrated Sulfuric Acid |

| Temperature | Not specified in initial search | 55-65 °C | 65 °C |

| Reaction Time | Not specified in initial search | < 20 minutes (residence time) | 150 minutes |

| Concentration | Not specified in initial search | 8-15 wt% 2-KLG in Methanol | Not specified |

| Yield | High (implied) | >99% conversion | 98% conversion |

| Reference | [1] | [1][2] | [3] |

Experimental Protocols

Historical Synthesis: The Reichstein-Grüssner Method (1934)

Modern Continuous Esterification using an Acidic Ion Exchanger

This method offers high efficiency and is suitable for industrial-scale production.

Materials:

-

2-keto-L-gulonic acid

-

Methanol

-

Acidic ion exchange resin (e.g., Amberlyst-15)

Procedure:

-

A solution of 8-15 wt% 2-keto-L-gulonic acid in methanol is prepared.

-

The solution is continuously passed through a column packed with an acidic ion exchange resin.

-

The column is maintained at a temperature of 60 °C.

-

The flow rate is adjusted to achieve a residence time of less than 20 minutes.

-

The effluent from the column, containing this compound, is collected for the subsequent lactonization step. This process typically results in over 99% conversion of the starting material.[1][2]

Optimized Batch Esterification with Sulfuric Acid Catalyst

This protocol describes a high-yield batch process for the synthesis of this compound.

Materials:

-

2-keto-L-gulonic acid

-

Methanol

-

98% Concentrated Sulfuric Acid

Procedure:

-

2-keto-L-gulonic acid and methanol are combined in a reaction vessel.

-

A catalytic amount of 98% concentrated sulfuric acid is added to the mixture.

-

The reaction mixture is heated to 65 °C and maintained at this temperature for 150 minutes with stirring.

-

Upon completion, the reaction mixture contains this compound, which can then be used in the subsequent conversion to sodium ascorbate. This method has been reported to achieve a conversion rate of 98%.[3]

Visualizing the Pathway: From Glucose to L-Ascorbic Acid

The following diagrams illustrate the key stages of the Reichstein process, highlighting the formation of this compound.

Caption: The Reichstein Process for Vitamin C Synthesis.

Caption: Workflow for this compound Synthesis.

Conclusion

The discovery and synthesis of this compound were pivotal moments in the history of industrial chemistry and nutrition. As a key intermediate in the Reichstein process, it enabled the large-scale, cost-effective production of Vitamin C, making this essential nutrient widely accessible. While modern advancements, particularly in fermentation technology, continue to refine the production of 2-keto-L-gulonic acid, the fundamental esterification step to form this compound remains a critical component in many manufacturing processes. The ongoing optimization of this reaction highlights its enduring importance in the pharmaceutical and food industries.

References

An In-depth Technical Guide to the Solubility of Methyl 2-keto-L-gulonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 2-keto-L-gulonate, a key intermediate in the synthesis of L-ascorbic acid (Vitamin C). This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to this compound

This compound (C₇H₁₂O₇) is a pivotal molecule in the industrial production of Vitamin C, primarily through the Reichstein process. Its solubility characteristics are crucial for its synthesis, purification, and subsequent conversion to L-ascorbic acid. Understanding its behavior in various solvents is essential for optimizing reaction conditions, crystallization processes, and for the development of efficient and scalable manufacturing methods.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is not extensively available in publicly accessible literature. The following table summarizes the qualitative solubility information that has been reported.

| Solvent | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Water | Slightly Soluble (with sonication) | [1] |

| Methanol | Slightly Soluble | [2] |

It is important to note that the term "slightly soluble" is a general descriptor and the actual solubility can be influenced by factors such as temperature, pH, and the presence of other solutes. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of a compound like this compound, based on the widely used shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points to confirm that equilibrium has been reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantitative Analysis:

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the samples accurately.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units of mg/mL or g/L.

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Mandatory Visualization: The Reichstein Process

The following diagram illustrates the key steps of the Reichstein process, a well-established industrial method for the synthesis of L-ascorbic acid (Vitamin C), highlighting the position of this compound as a crucial intermediate.

Caption: A simplified workflow of the Reichstein process for Vitamin C synthesis.

This guide provides a foundational understanding of the solubility of this compound. For specific research and development needs, it is imperative to conduct tailored experimental investigations to obtain precise quantitative solubility data under the conditions of interest.

References

A Technical Guide to the Spectroscopic Analysis of Methyl 2-keto-L-gulonate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic data for Methyl 2-keto-L-gulonate, an important intermediate in the synthesis of L-ascorbic acid (Vitamin C). Due to the limited availability of specific, experimentally-derived spectral data in publicly accessible databases and literature, this guide focuses on the expected spectroscopic characteristics based on the molecule's functional groups. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy and presents a logical workflow for the spectroscopic analysis of this and similar organic compounds. This guide is intended to serve as a practical resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound is a key chiral intermediate in several synthetic routes to Vitamin C. Its molecular structure, containing a methyl ester, a ketone, and multiple hydroxyl groups, gives rise to a distinct spectroscopic signature. Understanding this signature is crucial for reaction monitoring, quality control, and characterization in synthetic and medicinal chemistry. This guide consolidates the theoretical spectroscopic data and provides standardized methodologies for its empirical determination.

Predicted Spectroscopic Data

Expected ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl ester protons, the protons on the carbon backbone, and the hydroxyl protons. The chemical shifts are influenced by the electronegativity of adjacent oxygen atoms.

| Proton Type | Expected Chemical Shift (δ, ppm) | Notes |

| Methyl Ester (-OCH₃) | 3.5 - 4.0 | Singlet, deshielded by the adjacent ester oxygen.[1] |

| Hydroxyl (-OH) | 2.0 - 5.0 (variable) | Broad singlets, chemical shift is concentration and solvent dependent. |

| Methine (-CH-) | 3.5 - 4.5 | Multiplets, deshielded by adjacent hydroxyl and carbonyl groups. |

| Methylene (-CH₂-) | 3.5 - 4.5 | Multiplets, deshielded by adjacent hydroxyl groups. |

Expected ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum will provide information on each unique carbon environment within the molecule. The carbonyl carbons of the ketone and ester groups are expected to be the most downfield.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Ketone Carbonyl (C=O) | 205 - 220 | Deshielded due to the double bond to oxygen.[2][3] |

| Ester Carbonyl (C=O) | 170 - 185 | Less deshielded than a ketone carbonyl.[2][3] |

| Carbons bonded to -OH (C-O) | 60 - 80 | Typical range for alcohol and ether-like carbons.[2] |

| Methyl Ester Carbon (-OCH₃) | 50 - 60 | Carbon of the methyl group in the ester. |

Expected IR Spectroscopic Data

The infrared spectrum is expected to show strong absorptions corresponding to the carbonyl groups and the hydroxyl groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding.[4][5][6][7] |

| C-H Stretch (sp³) | 3000 - 2850 | Medium | From the methyl and backbone C-H bonds.[4][5] |

| C=O Stretch (Ketone) | ~1715 | Strong | Characteristic absorption for saturated ketones.[5][6][8] |

| C=O Stretch (Ester) | ~1740 | Strong | Typically at a slightly higher wavenumber than ketones.[8] |

| C-O Stretch | 1260 - 1050 | Strong | From the ester and alcohol C-O bonds.[6][7] |

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and IR spectra of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD, chosen based on sample solubility)

-

Tetramethylsilane (TMS) as an internal standard (0 ppm)

-

Volumetric flasks and pipettes

-

Vortex mixer and/or sonicator

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Ensure complete dissolution, using a vortex mixer or sonicator if necessary.

-

Add a small amount of TMS to the solution to serve as an internal reference.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate parameters, including spectral width, acquisition time, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Potassium bromide (KBr, IR grade) or an Attenuated Total Reflectance (ATR) accessory

-

Agate mortar and pestle

-

Pellet press (for KBr pellet method)

-

Spatula

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry high-purity KBr to remove any residual water.

-

Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.

-

Add a small amount of this compound (approx. 1-2 mg). The sample to KBr ratio should be roughly 1:100.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. A typical scan range is 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. While awaiting the public availability of definitive experimental data, the information presented here serves as a valuable predictive tool and a practical manual for researchers engaged in the synthesis and analysis of this and related compounds. The combination of NMR and IR spectroscopy, as outlined, provides a powerful approach for the unambiguous structural confirmation of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

Methyl 2-keto-L-gulonate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-keto-L-gulonate, a key intermediate in the synthesis of L-ascorbic acid (Vitamin C), is a molecule of significant interest in pharmaceutical and chemical manufacturing. Understanding its stability and optimal storage conditions is paramount to ensure its quality, purity, and suitability for downstream applications. This technical guide provides a comprehensive overview of the known stability profile of this compound, drawing from available chemical data and its role as a precursor to Vitamin C.

Physicochemical Properties and General Stability

This compound is a hygroscopic, crystalline powder. Its inherent reactivity, which allows for its conversion to L-ascorbic acid, also dictates its stability profile. The primary factors influencing its degradation are moisture, pH, and temperature.

Key Stability Characteristics:

-

Hygroscopicity: The compound readily absorbs moisture from the atmosphere, which can initiate degradation pathways.

-